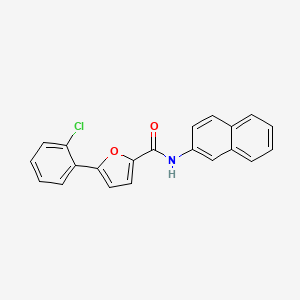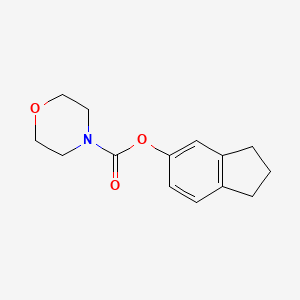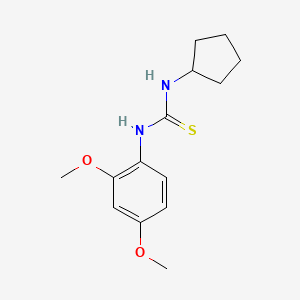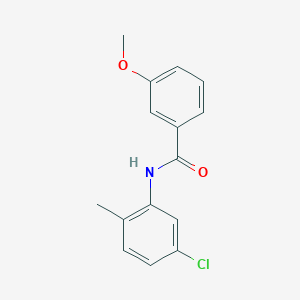![molecular formula C15H16FN3S B5804161 N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides. Aβ peptides are the main components of amyloid plaques, which are a hallmark of Alzheimer's disease (AD). Therefore, DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders.
Mecanismo De Acción
DAPT inhibits γ-secretase, an enzyme that cleaves N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea to generate Aβ peptides. By inhibiting γ-secretase, DAPT reduces the production of Aβ peptides, which are the main components of amyloid plaques. In addition, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to reducing Aβ production, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch. This can have significant effects on cell differentiation and proliferation. In addition, DAPT has been shown to affect the expression of other genes involved in AD pathology, such as tau protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DAPT is its potency as a γ-secretase inhibitor. DAPT has been shown to effectively reduce Aβ production in vitro and in vivo at low concentrations. In addition, DAPT has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of DAPT is its lack of specificity. DAPT inhibits γ-secretase, which is involved in the processing of a variety of substrates, not just N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. Therefore, the use of DAPT may have unintended effects on other cellular processes.
Direcciones Futuras
There are several future directions for the study of DAPT. One potential direction is the development of more specific γ-secretase inhibitors that target only the processing of N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. In addition, the combination of DAPT with other drugs that target different aspects of AD pathology may be a promising approach for the development of AD therapeutics. Finally, the study of the effects of DAPT on other γ-secretase substrates, such as Notch, may have significant implications for the development of cancer therapeutics.
Métodos De Síntesis
DAPT can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N,N-dimethylaniline to form N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with potassium thiocyanate in the presence of a catalyst to form DAPT.
Aplicaciones Científicas De Investigación
DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders. Studies have shown that DAPT can effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, DAPT has been shown to improve cognitive function in animal models of AD. Therefore, DAPT is considered a promising candidate for the development of AD therapeutics.
Propiedades
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVQKQERULKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)

![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)


![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)



